molecular formula C12H15NO4 B178475 Tert-butyl benzoyloxycarbamate CAS No. 105340-85-0

Tert-butyl benzoyloxycarbamate

Cat. No.: B178475
CAS No.: 105340-85-0
M. Wt: 237.25 g/mol
InChI Key: KMXMOOQVJSFNNK-UHFFFAOYSA-N
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Description

Tert-butyl benzoyloxycarbamate is an organic compound with the molecular formula C12H15NO4. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl benzoyloxycarbamate can be synthesized through the reaction of benzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of continuous flow microreactor systems. This method enhances the efficiency and sustainability of the synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl benzoyloxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl benzoyloxycarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This process is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Uniqueness: Tert-butyl benzoyloxycarbamate is unique due to its combination of the tert-butyl and benzoyloxy groups, providing enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are essential .

Properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMOOQVJSFNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105340-85-0
Record name 105340-85-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

[(tert-Butoxy)carbonyl]amino benzoate is prepared from benzoyl chloride and N-tert-butoxycarbonyl hydroxylamine according to Scheme 1 described by Carpino et al. J. Am. Chem. Soc. 1959, 955-957. (7.2 g, 80%), 1H NMR (250 MHz, DMSO-d6) δ ppm 10.89 (1H, br. s.), 7.90-8.12 (2H, m), 7.68-7.82 (1H, m), 7.51-7.65 (2H, m), 1.43 (9H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-butyl benzoyloxycarbamate in the synthesis of alkynylated isocoumarins?

A1: this compound acts as a reactant, providing the core structure for the isocoumarin scaffold. The research demonstrates a novel, rhodium(III)-catalyzed method [] where this compound undergoes C(sp2)-H activation and annulation with 1,3-diynes. This reaction leads to the formation of alkynylated isocoumarins and bis-isocoumarins, valuable compounds in medicinal chemistry.

Q2: What are the advantages of this particular synthetic approach over existing methods?

A2: The research highlights several key advantages of this rhodium-catalyzed approach []:

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